molecular formula C9H12N2O3 B181412 2-(Methyl(4-nitrophenyl)amino)ethanol CAS No. 18226-16-9

2-(Methyl(4-nitrophenyl)amino)ethanol

Cat. No.: B181412
CAS No.: 18226-16-9
M. Wt: 196.2 g/mol
InChI Key: BWUZCAZXFREZFN-UHFFFAOYSA-N
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Description

Significance of the Nitrophenylaminoethanol Moiety in Organic Synthesis and Medicinal Chemistry Research

The nitrophenylaminoethanol moiety is a significant structural motif in both organic synthesis and medicinal chemistry. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and participate in various chemical transformations. nih.gov In medicinal chemistry, the presence of a nitroaromatic group can be a key pharmacophore, contributing to the biological activity of a molecule. nih.gov For instance, related compounds have been investigated for their potential as kinase inhibitors for targeted cancer therapies. ajol.info The aminoethanol portion of the molecule provides a handle for further synthetic modifications and can influence the compound's solubility and ability to form hydrogen bonds, which is crucial for interactions with biological targets. ajol.info

Historical Context of Related Chemical Architectures in Academic Endeavors

The historical roots of chemical architectures related to 2-(Methyl(4-nitrophenyl)amino)ethanol are intertwined with the development of synthetic dyes and early pharmaceutical chemistry. In the mid-19th century, the burgeoning synthetic dye industry, fueled by coal-tar derivatives like aniline (B41778) and p-nitrophenol, laid the groundwork for modern organic synthesis. researchgate.net The chemical transformations developed to create a wide palette of colors were foundational to the synthesis of more complex organic molecules. monash.edu Many early synthetic dyes incorporated substituted aromatic amines. monash.edu In parallel, the late 19th and early 20th centuries saw the rise of pharmaceutical chemistry, where simple organic molecules derived from industrial synthesis were first investigated for their therapeutic properties. monash.edu This era established the principles of structure-activity relationships, where small modifications to a chemical structure could lead to significant changes in biological effects.

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound (CAS 18226-16-9) is limited in publicly available literature, current research on analogous compounds suggests several potential trajectories. One area of interest is its use as an intermediate in the synthesis of more complex molecules. For example, compounds with similar structures are used in the preparation of azo dyes. ajol.info

In the realm of medicinal chemistry, the exploration of nitrophenylaminoethanol derivatives as scaffolds for drug discovery continues. Research into related compounds suggests potential applications in developing agents with antimicrobial or anticancer properties. ajol.inforesearchgate.net The specific N-methyl substitution in this compound could be explored for its effect on the compound's pharmacokinetic properties and target-binding affinity.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 18226-16-9
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol

This data is compiled from chemical supplier databases. ionike.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-methyl-4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUZCAZXFREZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404118
Record name 2-(Methyl(4-nitrophenyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18226-16-9
Record name 2-(Methyl(4-nitrophenyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(4-nitrophenyl)amino]ethan-1-ol
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Synthetic Methodologies for 2 Methyl 4 Nitrophenyl Amino Ethanol

Strategies for the Construction of the N-Methylated Nitrophenylaminoethanol Framework

The synthesis of the 2-(Methyl(4-nitrophenyl)amino)ethanol molecule is centered around the formation of the crucial carbon-nitrogen bond between the nitrophenyl group and the methylaminoethanol moiety. Several distinct strategies have been developed to achieve this, each with its own set of advantages and challenges.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach to forming the arylamine bond in the target compound. These methods typically involve the reaction of a nitrophenyl electrophile with a methylaminoethanol nucleophile.

A common strategy involves the nucleophilic aromatic substitution of a halogenated nitrobenzene, such as 1-fluoro-4-nitrobenzene (B44160), with 2-(methylamino)ethanol (B44016). The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the amine.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The fluoride (B91410) in 1-fluoro-4-nitrobenzene is a particularly good leaving group in such reactions. wikipedia.org

Table 1: Representative Reaction Conditions for Amination of Halonitrobenzenes

Reactant 1Reactant 2SolventBaseTemperature (°C)
1-Fluoro-4-nitrobenzene2-(Methylamino)ethanolDMFK₂CO₃100-120
1-Chloro-4-nitrobenzene2-(Methylamino)ethanolDMSOEt₃N120-150

It is important to control the reaction temperature to prevent side reactions, such as the potential for over-alkylation or decomposition of the starting materials.

An alternative nucleophilic approach involves the ring-opening of an epoxide, such as ethylene (B1197577) oxide, by N-methyl-4-nitroaniline. In this reaction, the nitrogen atom of the aniline (B41778) derivative acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction is typically catalyzed by an acid or a base.

The synthesis of the starting material, N-methyl-4-nitroaniline, can be achieved through the methylation of 4-nitroaniline. One documented method involves the reaction of p-nitroacetanilide with methyl iodide in the presence of potassium hydroxide (B78521) in acetone, followed by hydrolysis of the resulting N-methyl-4-nitroacetanilide. scbt.com

The subsequent ring-opening reaction with ethylene oxide is often performed in a suitable solvent and may require elevated temperatures and pressures. The regioselectivity of the attack on the epoxide is generally not a concern with a symmetrical epoxide like ethylene oxide.

Condensation and Hydrolysis Sequences for Aminophenyl Ethers

A more complex, multi-step approach involves the initial formation of an aminophenyl ether followed by condensation and hydrolysis. For instance, a related compound, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol (B145695) amine, is synthesized by first reacting 2-amino-5-nitrophenol (B90527) with a hydroxyethylating agent to form 2-(3-nitro-6-aminophenoxy) ethanol. epa.gov This intermediate then undergoes condensation with a suitable reagent, followed by hydrolysis to yield the final product. epa.gov While not a direct route to this compound, this methodology highlights the potential for building the molecule through a sequence of condensation and hydrolysis reactions, which could be adapted for the target compound.

Reductive Amination Pathways to N-Alkylated Derivatives

Reductive amination offers a powerful and versatile one-pot approach to the synthesis of this compound. This method typically involves the reaction of 4-nitrobenzaldehyde (B150856) with 2-(methylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

This pathway is highly attractive from an industrial and green chemistry perspective as it combines the formation of the amine and the alkylation step into a single process. google.comnih.gov A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. nih.gov The choice of reducing agent can be critical to avoid the reduction of the nitro group. In some cases, partial reduction of the nitro group has been observed with sodium borohydride, leading to the formation of azo- and azoxy-containing byproducts. bldpharm.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolCommon and inexpensive, but can sometimes reduce nitro groups. bldpharm.com
Sodium Cyanoborohydride (NaBH₃CN)MethanolMore selective for imines over carbonyls.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFMild and selective, often used for sensitive substrates.
Borane-tert-butylamine complexMethanesulfonic acidCan be a safer alternative to NaBH₄, preventing nitro group reduction. bldpharm.com

Catalytic Systems and Reaction Optimization in this compound Synthesis

The efficiency of the synthetic routes to this compound can be significantly improved through the use of catalytic systems and careful optimization of reaction parameters.

For nucleophilic substitution and ring-opening reactions, the choice of base and solvent is crucial. Stronger, non-nucleophilic bases can enhance the reaction rate by more effectively deprotonating the amine nucleophile. The solvent's polarity and ability to solvate the transition state also play a significant role.

In reductive amination pathways, particularly those involving the N-alkylation of anilines with alcohols, various transition metal catalysts have been shown to be effective. These include complexes of iridium, ruthenium, cobalt, and palladium. researchgate.netrsc.orgnih.gov These catalysts often operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps. nih.gov

Table 3: Catalytic Systems for N-Alkylation of Amines with Alcohols

Metal CatalystLigand TypeTypical Reaction Conditions
Iridium (Ir)N-Heterocyclic Carbene (NHC)High temperatures (e.g., 120 °C), often with a base. researchgate.netrsc.org
Ruthenium (Ru)Phosphine ligandsCan operate under various conditions, including in water.
Cobalt (Co)Bipyridyl-MOFHeterogeneous catalyst, offering potential for easier separation. nih.gov
Palladium (Pd)Supported on Carbon (Pd/C)Widely used for hydrogenations and transfer hydrogenations. google.com

Optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis. Factors such as temperature, reaction time, stoichiometry of reactants, and catalyst loading must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. The use of design of experiment (DoE) methodologies can be a powerful tool for systematically exploring the reaction parameter space to identify optimal conditions.

Scalability Considerations for this compound Production in Research Settings

Scaling up the synthesis of this compound from a small, exploratory scale to a larger, preparative scale for extensive research use requires careful consideration of several factors to ensure safety, efficiency, and product purity.

Reaction Conditions and Heat Management: The nucleophilic aromatic substitution reaction is often exothermic. When scaling up, the surface-area-to-volume ratio of the reaction vessel decreases, which can lead to challenges in dissipating the heat generated. In a research setting, moving from a round-bottom flask with magnetic stirring to a jacketed reactor with overhead mechanical stirring allows for more precise temperature control. For gram-scale synthesis, a controlled rate of addition of the limiting reagent and monitoring the internal temperature are crucial to prevent runaway reactions.

Reagent and Solvent Quantities: Increasing the scale of the synthesis necessitates a proportional increase in reagents and solvents. For instance, a reaction that uses 100 mL of solvent at a 1-gram scale will require 1 liter for a 10-gram scale. This increase in volume requires larger glassware and appropriate heating and stirring equipment. The handling and potential hazards associated with larger quantities of chemicals, such as the flammable and potentially toxic n-butanol, must be carefully managed within a well-ventilated fume hood.

Work-up and Purification: The work-up procedure, which typically involves aqueous extraction to remove unreacted starting materials and by-products, also needs to be adapted for larger scales. The use of larger separatory funnels or alternative extraction techniques may be required.

Purification by crystallization, a common method for obtaining high-purity solid organic compounds, can also present challenges at a larger scale. The choice of crystallization solvent and the cooling rate become more critical to ensure the formation of well-defined crystals and to maximize the yield. A practical approach for larger quantities might involve a multi-step crystallization process to achieve the desired purity.

Data on Research-Scale Synthesis of a Related Compound

The following table provides data for a research-scale synthesis of a closely related compound, which can serve as a reference for planning the synthesis of this compound.

ParameterValueReference
Starting Material 1 1-chloro-2-nitrobenzene
Quantity of Starting Material 1 50.0 g (0.317 mol)
Starting Material 2 2-aminoethanol
Quantity of Starting Material 2 116.3 g (1.904 mol)
Solvent n-Butanol (nBuOH)
Solvent Volume 400 mL
Reaction Temperature Reflux
Reaction Time 6 hours
Product 2-((2-Nitrophenyl)amino)ethanol
Yield 43.1 g (75%)
Purification Method Extraction and concentration

This data highlights a practical and scalable method for a related compound in a research setting, providing a solid foundation for the development of a scaled-up synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitrophenyl Amino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive analytical tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-(Methyl(4-nitrophenyl)amino)ethanol, distinct signals corresponding to the different types of protons are expected.

The aromatic protons on the 4-nitrophenyl group typically appear as a set of two doublets in the downfield region of the spectrum, a characteristic AA'BB' system, due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) than the protons meta to it. The N-methyl protons would present as a singlet, while the two methylene (B1212753) groups of the ethanol (B145695) fragment would each appear as a triplet, assuming coupling to each other. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (aromatic, ortho to NO₂)8.15d9.2
H (aromatic, meta to NO₂)6.85d9.2
-CH₂-O3.80t5.5
-N-CH₂-3.60t5.5
-N-CH₃3.10s-
-OHVariablebr s-

Note: Predicted data is based on analysis of structurally similar compounds. s = singlet, d = doublet, t = triplet, br s = broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In conjunction with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of the carbon framework can be made.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon bearing the nitro group and the carbon attached to the nitrogen atom being the most downfield due to deshielding effects. The aliphatic carbons of the ethanol and methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135
C (aromatic, attached to NO₂)146.0No signal
C (aromatic, attached to N)152.0No signal
CH (aromatic, ortho to NO₂)126.0Positive
CH (aromatic, meta to NO₂)111.0Positive
-CH₂-O59.0Negative
-N-CH₂-54.0Negative
-N-CH₃40.0Positive

Note: Predicted data is based on analysis of structurally similar compounds.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other and between the two methylene groups of the ethanol fragment, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each protonated carbon would show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the ¹H and ¹³C signals for the methylene and methyl groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together larger molecular fragments. For instance, the N-methyl protons would show a correlation to the adjacent methylene carbon and the aromatic carbon attached to the nitrogen.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring are typically observed in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
-OH (Alcohol)O-H Stretch3400 - 3200 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Nitro (NO₂)Asymmetric Stretch~1520
Nitro (NO₂)Symmetric Stretch~1345
Aromatic C=CC=C Stretch1600 - 1450
C-O (Alcohol)C-O Stretch1260 - 1000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern. The molecular weight of this compound (C₉H₁₂N₂O₃) is 196.20 g/mol .

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The exact mass of this compound can be calculated from the masses of its constituent isotopes.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight (Nominal)196
Calculated Exact Mass196.0848
Expected [M+H]⁺ Ion197.0921

Common fragmentation pathways in the mass spectrum would likely involve the loss of the hydroxyl group, cleavage of the ethanol side chain, and fragmentation of the nitro group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

LC-MS is a powerful hybrid technique that separates components of a mixture using liquid chromatography and provides mass-based identification of each component. For a pure sample of this compound, LC would ideally show a single, sharp peak, confirming its purity. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the molecule. For this compound, with a molecular formula of C9H12N2O3, the expected molecular weight is approximately 196.2 g/mol . Mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 197.2. Fragmentation patterns observed in MS/MS analysis would further confirm the structure by showing losses of characteristic fragments, such as the ethanol group (-CH2CH2OH).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The this compound molecule contains a prominent chromophore, the 4-nitrophenyl group, attached to an amino group, which acts as an auxochrome. This arrangement, known as a "push-pull" system, where the amino group donates electron density to the electron-withdrawing nitro group via the aromatic ring, typically results in strong absorption in the UV-Vis region. It would be expected to exhibit an intense absorption band, likely in the range of 350-450 nm, corresponding to a π-π* electronic transition with significant intramolecular charge-transfer character. The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λmax) would be key parameters determined from the spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Bond Parameters

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide a wealth of information. It would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. For example, it would detail the C-N, N-O, and aromatic C-C bond lengths of the nitro group and phenyl ring, and the geometry around the tertiary amine nitrogen. Furthermore, it would reveal the conformation of the ethanol side chain and the planarity of the nitrophenyl moiety. Intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking of the aromatic rings, which dictate the crystal packing, would also be elucidated.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and is valuable for routine analysis of a bulk crystalline sample. The PXRD pattern is a fingerprint of the crystalline solid. It consists of a series of diffraction peaks at specific angles (2θ) that are characteristic of the material's crystal lattice. This pattern could be used to confirm the identity of a synthesized batch against a known standard, assess its phase purity, and determine the unit cell parameters of the crystal.

Complementary Analytical Techniques for Comprehensive Characterization

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C9H12N2O3), the theoretical elemental composition is:

Carbon (C): 55.10%

Hydrogen (H): 6.16%

Nitrogen (N): 14.28%

Experimental results from an elemental analyzer would be compared to these theoretical values. A close match (typically within ±0.4%) would provide strong evidence for the compound's empirical formula and its purity.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Following a comprehensive search, detailed experimental data from thermogravimetric analysis (TGA) specifically for the compound this compound, including precise decomposition temperatures, distinct weight loss stages, and residual mass percentages, is not available in the public domain.

However, to provide some context on the thermal behavior of structurally related compounds, information on the thermal decomposition of the parent amine, 2-[(4-Nitrophenyl)amino]ethanol, indicates that its degradation begins at temperatures above 200°C. This decomposition process is characterized by the release of nitrogen oxides (NOₓ). This information, while not specific to the methylated derivative, suggests that the thermal stability of these types of nitroaromatic amino alcohols is a significant area of study.

Similarly, the related compound N-methyl-4-nitroaniline is noted for its good thermal stability, a property that makes it suitable for certain industrial applications.

It is important to emphasize that this information on related compounds does not directly represent the thermal stability profile of this compound. A dedicated TGA study on the target compound would be necessary to ascertain its specific thermal decomposition pathway and stability characteristics. Without such a study, a detailed analysis and data table for this compound cannot be provided.

Computational and Theoretical Investigations of 2 Methyl 4 Nitrophenyl Amino Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(Methyl(4-nitrophenyl)amino)ethanol, which features a "push-pull" system (an electron-donating amino group and an electron-withdrawing nitro group), these methods are crucial for elucidating its electronic behavior.

Density Functional Theory (DFT) Approaches (e.g., B3LYP) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry for predicting the ground state properties of molecules. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. While no specific data exists for the target molecule, a hypothetical table of such properties is presented below to illustrate what such a study would yield.

Table 1: Hypothetical Ground State Properties of this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory (Note: The following data is illustrative and not based on actual published research for this specific compound.)

PropertyHypothetical ValueUnit
Total Energy-725.12345Hartrees
Dipole Moment8.5Debye
HOMO Energy-6.2eV
LUMO Energy-2.5eV
HOMO-LUMO Gap3.7eV
Polarizability25.1ų

These calculations would provide insights into the molecule's reactivity, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are critical in understanding its electronic transitions.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Phenomena

To investigate the optical properties, such as UV-Visible absorption spectra, Time-Dependent Density Functional Theory (TDDFT) is the standard method. This approach calculates the energies of electronic excited states.

For this compound, TDDFT calculations would predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (a measure of transition probability). These calculations are vital for understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, particularly the intramolecular charge transfer (ICT) from the amino group to the nitrophenyl group. Studies on analogous nitroaromatic push-pull chromophores confirm that TDDFT is effective in predicting these properties. nih.gov

Prediction and Analysis of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra. Beyond UV-Vis spectra from TDDFT, calculations can predict vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Spectroscopy: DFT calculations of vibrational frequencies would help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as the N-O stretching of the nitro group or the C-N stretching of the amino group.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure.

No specific computational spectroscopic analyses for this compound have been published.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ethanolamine (B43304) side chain and its rotation relative to the phenyl ring mean that this compound can exist in multiple conformations. A conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles (e.g., the O-C-C-N and C-C-N-C bonds).

This analysis, typically performed with a computationally less expensive DFT method, would identify the stable conformers (local minima on the energy landscape) and the transition states connecting them. The results would reveal the most stable three-dimensional shape of the molecule and the energy barriers to conformational change. Studies on the simpler analogue, N-Methyl-2-Aminoethanol, have shown that intramolecular hydrogen bonding can be a key factor in stabilizing certain conformations. frontiersin.org

Solvent Effects on the Electronic and Molecular Properties of this compound and its Analogues

The properties of push-pull molecules like this compound are often highly sensitive to the polarity of their environment. Computational models can simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.

By performing DFT and TDDFT calculations with PCM for different solvents (e.g., a non-polar solvent like cyclohexane (B81311) and a polar solvent like methanol), one could predict how properties like the dipole moment and the absorption spectrum change. Typically, for push-pull systems, an increase in solvent polarity leads to a stabilization of the charge-transfer excited state, resulting in a red-shift (bathochromic shift) of the λmax. While no studies exist for the target molecule, research on the related compound 4-((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol demonstrated this expected trend using TDDFT with a PCM model. researchgate.netnih.gov

Table 2: Hypothetical Solvent Effects on the λmax of this compound Predicted by TDDFT-PCM (Note: The following data is illustrative and not based on actual published research for this specific compound.)

SolventDielectric ConstantHypothetical λmax (nm)
Gas Phase1.0350
Cyclohexane2.0355
Dichloromethane8.9370
Ethanol (B145695)24.6385
Water80.1395

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules (like solvent or other solutes).

An MD simulation of this compound would require the development of a force field—a set of parameters that describes the potential energy of the system. The simulation would then solve Newton's equations of motion for a system containing many molecules of the compound and/or solvent, providing insights into its dynamic conformational changes, diffusion, and the specific nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. No such MD studies have been reported for this specific compound.

Advanced Computational Models for Reaction Pathway Elucidation and Transition State Prediction

The intricate nature of chemical reactions involving polyfunctional molecules like this compound necessitates the use of sophisticated computational models to unravel their underlying mechanisms. These theoretical approaches have become indispensable in modern chemistry, offering insights into reaction pathways and the fleeting nature of transition states that are often difficult, if not impossible, to capture through experimental means alone. By simulating reactions at a molecular level, researchers can predict the most likely transformation routes, identify key intermediates, and quantify the energy barriers that govern reaction rates. This section delves into the application of advanced computational models for elucidating reaction pathways and predicting transition states, with a focus on methodologies relevant to the structural motifs present in this compound.

Theoretical Frameworks for Reaction Mechanism Studies

At the heart of computational reaction modeling lies quantum mechanics, with Density Functional Theory (DFT) being a particularly prominent and widely used method. mdpi.com DFT provides a favorable balance between computational cost and accuracy, making it well-suited for studying the complex potential energy surfaces of organic reactions. mdpi.com High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy but are computationally more demanding and typically reserved for smaller systems or for benchmarking DFT results.

The general approach to computationally elucidating a reaction mechanism involves several key steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structure, which represents the highest energy point along the minimum energy reaction pathway connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it indeed connects the desired reactants and products. This calculation traces the reaction path downhill from the transition state to the corresponding energy minima.

Energy Profile Determination: The energies of the reactants, transition states, intermediates, and products are calculated to construct a potential energy profile for the reaction. This profile reveals the activation energies (energy barriers) and reaction enthalpies.

Elucidation of Reaction Pathways for Structurally Related Compounds

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from theoretical investigations of analogous chemical systems. The presence of a nitroaromatic ring and a secondary amino alcohol functionality suggests several possible reaction types that can be modeled.

Reactions Involving the Nitroaromatic Moiety:

Computational studies on nitroaromatic compounds often focus on their reduction or oxidation, which are environmentally and synthetically relevant processes. For instance, DFT studies have been instrumental in understanding the enzymatic cis-dihydroxylation of nitrobenzene. nih.govacs.orgnih.gov These studies explore various possible reaction pathways, such as those initiated by different iron-oxo species in the enzyme's active site. nih.govacs.orgnih.gov By calculating the activation barriers for each proposed step, researchers can identify the most energetically favorable mechanism. nih.govacs.orgnih.gov For example, in the cis-dihydroxylation of nitrobenzene, the attack of a high-valent iron-oxo species on the aromatic ring to form a radical intermediate has been identified as a key step. nih.govnih.gov

Table 1: Hypothetical Relative Energies for Different Pathways in a Nitroaromatic Reaction

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Reactants0.00.0
Transition State 1+21.5+15.0
Intermediate+5.2-2.1
Transition State 2+18.9+19.8
Products-10.3-10.3

This table is illustrative and based on typical data from computational studies of related nitroaromatic compounds.

Reactions Involving the Amino Group (Aminolysis as a Model):

The secondary amine group in this compound can act as a nucleophile. A well-studied analogous reaction is the aminolysis of esters, where an amine reacts with an ester to form an amide. Computational studies of this reaction have revealed detailed mechanistic insights. researchgate.netnih.gov These studies often compare concerted mechanisms, where bond formation and breaking occur in a single step, with stepwise mechanisms that involve the formation of a tetrahedral intermediate. researchgate.netnih.gov

Furthermore, computational models can effectively probe the role of catalysis. For example, in the aminolysis of methylformate with ammonia (B1221849), DFT and ab initio calculations have shown that the reaction can be catalyzed by a second molecule of ammonia acting as a general base. nih.gov The catalyzed pathway was found to have significantly lower activation barriers compared to the uncatalyzed reaction, highlighting the importance of such interactions in determining the reaction mechanism. nih.gov The nature of the amine (primary versus secondary) has also been shown to influence the reaction mechanism, a factor that can be systematically investigated using computational models. researchgate.net

Prediction of Transition State Geometries and Properties

A major strength of computational modeling is the ability to predict the detailed geometry and electronic structure of transition states. This information is crucial for a deep understanding of how a reaction proceeds. For instance, in a predicted transition state for an aminolysis reaction, one would expect to see a partially formed bond between the nucleophilic nitrogen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the leaving group.

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State in an Aminolysis Reaction

ParameterReactant (Å)Transition State (Å)Product (Å)
C-N bond distance> 3.01.851.35
C-O (leaving group) bond distance1.361.98> 3.0

This table provides a conceptual representation of how bond lengths change during a reaction, based on data from computational studies of aminolysis.

By analyzing the vibrational frequencies of the calculated transition state structure, researchers can confirm that it is a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency). This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 4 Nitrophenyl Amino Ethanol

Nucleophilic Reactivity of the Hydroxyl and Amino Moieties

The 2-(Methyl(4-nitrophenyl)amino)ethanol molecule possesses two nucleophilic centers: the lone pair of electrons on the nitrogen atom of the tertiary amine and the lone pairs on the oxygen atom of the terminal hydroxyl group. The relative nucleophilicity of these sites governs their reactivity towards various electrophiles.

The nitrogen atom, being part of a tertiary amine, is a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent methyl and nitrophenyl groups. It can participate in reactions such as quaternization with alkyl halides. The hydroxyl group, a primary alcohol, can act as a nucleophile, particularly in reactions like esterification with acyl chlorides or anhydrides, and etherification under basic conditions (Williamson ether synthesis), where it is first deprotonated to the more nucleophilic alkoxide.

The presence of the strongly electron-withdrawing nitro group on the aromatic ring reduces the electron density on the aniline-like nitrogen, thereby decreasing its nucleophilicity compared to a non-nitrated analogue. Consequently, the hydroxyl group often becomes the more reactive nucleophilic site in competitive reactions. The reactivity of such nucleophiles with ester substrates, for instance, is a well-studied area, with reaction rates being highly dependent on the basicity and polarizability of the nucleophile. kinampark.com

Table 1: Nucleophilic Reactions of the Hydroxyl and Amino Groups

Reaction Type Electrophile Moiety Involved Product Type
Esterification Acyl Halide / Anhydride Hydroxyl (-OH) Ester
Etherification Alkyl Halide (with base) Hydroxyl (-OH) Ether
Acylation Acyl Halide / Anhydride Amino (-N(CH3)-) (Not typical, N is tertiary)
Quaternization Alkyl Halide Amino (-N(CH3)-) Quaternary Ammonium Salt

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring and Regioselectivity Studies

Electrophilic aromatic substitution (SEAr) on the nitrophenyl ring of this compound is controlled by the directing effects of the two existing substituents. wikipedia.org The directing influence of these groups determines the position of attack for incoming electrophiles like nitronium (NO₂⁺) or bromine (Br⁺).

-N(CH₃)CH₂CH₂OH group: The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. makingmolecules.com

-NO₂ group: The nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. makingmolecules.com

In this compound, these two groups are in a para relationship. The powerful activating and ortho, para-directing amino group dominates the regiochemical outcome of the reaction. makingmolecules.com The deactivating meta-directing nitro group has a lesser influence. Therefore, electrophilic substitution is strongly favored at the positions ortho to the amino group (C-3 and C-5). These positions are also conveniently meta to the nitro group, meaning both substituents direct incoming electrophiles to the same carbons. This leads to a high degree of regioselectivity in reactions such as halogenation or further nitration. libretexts.orgresearchgate.net

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Substituent Type Directing Effect Influence on Reactivity
-N(CH₃)CH₂CH₂OH Activating ortho, para Increases rate
-NO₂ Deactivating meta Decreases rate
Predicted Outcome - Substitution at C-3 and C-5 Activated

Oxidation and Reduction Chemistry of Functional Groups

The presence of both a reducible nitro group and an oxidizable ethanolamine (B43304) side chain allows for selective transformations at either end of the molecule.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds, opening up a wide array of subsequent synthetic possibilities. This reaction can be achieved with high efficiency using various established methods. wikipedia.org

Commonly used reagents include:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and effective method. masterorganicchemistry.com

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are widely used for this reduction. masterorganicchemistry.comyoutube.com

This transformation yields 2-(Methyl(4-aminophenyl)amino)ethanol, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and heterocyclic compounds.

The primary alcohol of the ethanolamine side chain can be oxidized to an aldehyde or a carboxylic acid. However, the oxidation of amino alcohols can be complex, as the amino group itself is susceptible to oxidation and can poison some catalysts. louisville.edumdpi.com Protecting the amino group may be necessary to achieve selective oxidation of the alcohol. louisville.edu

Gold-based catalysts have shown promise in the selective oxidation of amino alcohols to the corresponding amino acids using oxygen as the oxidant. mdpi.com In the case of this compound, oxidation of the primary alcohol would lead to the formation of (Methyl(4-nitrophenyl)amino)acetic acid. This reaction is challenging due to the potential for side reactions, including cleavage of the C-C bond.

Cyclization and Condensation Pathways for Novel Heterocycles

The multifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems.

Following the reduction of the nitro group to an amine, the resulting p-phenylenediamine (B122844) derivative becomes a key building block. This derivative can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with carboxylic acids and their derivatives to yield benzimidazoles. nih.gov

Furthermore, the amino alcohol moiety itself can participate in cyclization reactions. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of an oxazolidinone ring. researchgate.net The literature describes numerous pathways where nitro-substituted amines and amino alcohols are used to generate complex heterocyclic structures through intramolecular or intermolecular condensation and cyclization cascades. nih.govresearchgate.netnih.gov These reactions are often key steps in the synthesis of biologically active molecules. cem.com

Table 3: Examples of Heterocycle Synthesis from Derivatives

Starting Derivative Reagent(s) Heterocyclic Product
2-(Methyl(4-amino phenyl)amino)ethanol 1,2-Diketone (e.g., benzil) Quinoxaline derivative
2-(Methyl(4-amino phenyl)amino)ethanol Carboxylic Acid (e.g., formic acid) Benzimidazole derivative
This compound Phosgene equivalent (e.g., CDI) Oxazolidinone derivative

Investigation of Intramolecular Interactions and Their Influence on Reactivity

The reactivity of this compound is intricately governed by a series of intramolecular interactions. These non-covalent forces within the molecule, including electronic effects, steric hindrance, and potential hydrogen bonding, dictate its conformational preferences and the accessibility of reactive sites, thereby influencing its chemical behavior and the mechanisms of its transformations.

A nuanced understanding of these intramolecular dynamics is crucial for predicting the compound's reactivity and for designing synthetic pathways that utilize it as a precursor. The interplay between the electron-withdrawing nitro group, the N-methyl group, and the hydroxyethyl (B10761427) side chain creates a unique chemical environment that modulates the nucleophilicity of the amino nitrogen and the reactivity of the hydroxyl group.

Electronic Effects of the Nitro and Methyl Groups

The electronic landscape of this compound is significantly shaped by the substituents on the aromatic ring. The 4-nitro group, a potent electron-withdrawing group, exerts a strong -M (mesomeric) and -I (inductive) effect. This delocalizes the lone pair of electrons from the amino nitrogen into the aromatic system, thereby reducing its basicity and nucleophilicity. This diminished electron density on the nitrogen atom can hinder reactions that require nucleophilic attack by the amine.

Conversely, the methyl group attached to the nitrogen atom has a modest +I (inductive) effect, which slightly increases the electron density on the nitrogen. However, this effect is generally overshadowed by the powerful electron-withdrawing nature of the para-nitro group. The net result is a significant decrease in the availability of the nitrogen's lone pair for chemical reactions compared to a non-nitrated analogue.

Table 1: Influence of Substituents on the Electronic Properties of the Amino Group
SubstituentPositionElectronic EffectImpact on Amino Nitrogen
Nitro (NO₂)Para-M, -IDecreases electron density, reduces basicity and nucleophilicity
Methyl (CH₃)N-position+ISlightly increases electron density

Steric Hindrance from the N-Methyl Group

The presence of a methyl group on the amino nitrogen introduces steric bulk around this reactive center. This steric hindrance can impede the approach of reactants, thereby slowing down reaction rates. The degree of steric hindrance is dependent on the size and shape of the approaching electrophile or reagent.

For reactions involving the amino nitrogen, such as alkylation or acylation, the N-methyl group can sterically shield the nitrogen atom, making it less accessible. This effect, compounded with the electronically diminished nucleophilicity, can significantly impact the kinetics of such transformations.

In addition to affecting intermolecular reactions, the steric clash between the N-methyl group and the ortho-protons of the phenyl ring can influence the molecule's preferred conformation. This can lead to a twisting of the N-C(aryl) bond, which may disrupt the delocalization of the nitrogen's lone pair into the aromatic ring to some extent. This conformational constraint can, in turn, subtly modulate the electronic properties and reactivity of the amino group.

Potential for Intramolecular Hydrogen Bonding

The molecular structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino nitrogen). This arrangement allows for the potential formation of an intramolecular hydrogen bond, creating a five-membered ring. The strength of this potential hydrogen bond would be influenced by the basicity of the nitrogen atom.

While the electron-withdrawing nitro group reduces the basicity of the nitrogen, making it a weaker hydrogen bond acceptor, the formation of a stable five-membered ring can still be a favorable interaction. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in confirming the presence and strength of such an intramolecular hydrogen bond in different solvents.

The existence of an intramolecular hydrogen bond would have a significant impact on the molecule's conformation and reactivity. It would lock the molecule into a more rigid structure, which could affect the accessibility of both the amino and hydroxyl groups for intermolecular reactions. For instance, a hydrogen-bonded hydroxyl group would be less available for reactions such as esterification or etherification. Conversely, the formation of this bond could enhance the nucleophilicity of the amino nitrogen by partially mitigating the electron-withdrawing effect of the nitro group through conformational changes. The disruption of this intramolecular hydrogen bond would be a prerequisite for reactions involving the hydroxyl group.

Table 2: Summary of Intramolecular Interactions and Their Potential Influence on Reactivity
InteractionGroups InvolvedConsequenceInfluence on Reactivity
Electronic Effects4-Nitro group, N-Methyl group, Amino nitrogen, Aromatic ringReduced electron density on the amino nitrogenDecreased nucleophilicity of the amine; activation of the aromatic ring towards nucleophilic attack.
Steric HindranceN-Methyl group, Amino nitrogenRestricted access to the amino nitrogenSlower reaction rates for reactions at the amino group.
Intramolecular Hydrogen BondingHydroxyl group (donor), Amino nitrogen (acceptor)Formation of a five-membered ring; conformational rigidityReduced availability of the hydroxyl group for reactions; potential modulation of the amino group's nucleophilicity.

Research on Derivatives and Analogues of 2 Methyl 4 Nitrophenyl Amino Ethanol

Design and Synthesis of N-Substituted Analogues for Structure-Activity Relationship Studies

The design and synthesis of N-substituted analogues of amino alcohols are fundamental to structure-activity relationship (SAR) studies. By systematically altering the substituents on the nitrogen atom, researchers can probe how these changes affect the molecule's biological or chemical properties. While direct SAR studies on 2-(Methyl(4-nitrophenyl)amino)ethanol are not extensively documented in the provided results, the principles can be inferred from research on analogous structures like N-substituted β-amino acids and isosteviol-based amino alcohols. plos.orgnih.govnih.gov

A general approach involves the reaction of a primary or secondary amine with various electrophiles. For instance, in the synthesis of isosteviol-based 1,3-amino alcohols, reductive amination is a key step where an intermediate aldehyde reacts with a range of primary amines (RNH₂) in ethanol (B145695), followed by reduction with sodium borohydride (B1222165), to yield the desired N-substituted products. nih.gov This method allows for the introduction of diverse groups, such as N-benzyl or N-(4-fluorobenzyl) moieties, onto the nitrogen atom. nih.gov

SAR studies on these related compounds have shown that the nature of the N-substituent is critical for biological activity. For example, in a series of isosteviol-based thiourea (B124793) derivatives, a p-nitrophenyl substituent conferred the strongest cytotoxic activity against several cancer cell lines. nih.gov Similarly, in a study on β-amino acid derivatives, compounds featuring a 4-nitrophenyl group showed promising antimicrobial activity against Staphylococcus aureus. plos.orgnih.gov These findings highlight that the electronic and steric properties of the N-substituent are key determinants of a compound's efficacy, a principle that is directly applicable to the design of analogues of this compound for targeted applications.

Table 1: Examples of N-Substituted Analogues and Their Reported Activities This table is illustrative, based on analogous compounds, to demonstrate the principles of SAR studies.

Base ScaffoldN-SubstituentResulting Compound ClassObserved ActivityReference
Isosteviol Aminoalcoholp-NitrophenylThiourea DerivativeStrongest cytotoxicity in its series nih.gov
β-Amino Acid4-Nitrophenylβ-Amino Acid DerivativePromising antimicrobial activity plos.orgnih.gov
Isosteviol AminoalcoholN-Benzyl1,3-AminoalcoholEssential for reliable antiproliferative activity nih.gov
Isosteviol AminoalcoholN-(4-Fluorobenzyl)1,3-AminoalcoholMost effective against cancer cell lines nih.gov

Aryl Ring Modifications and Substituent Effects on Chemical Behavior

Studies on related structures, such as ring-substituted ketamine and nitrophenyl-containing compounds, provide insight into these effects. nih.govmdpi.com For example, the synthesis of various 2-amino-2-(substituted-phenyl)cyclohexan-1-ones demonstrates how different groups (e.g., chloro, trifluoromethyl, trifluoromethoxy) can be incorporated into an aryl ring attached to an amino-bearing carbon. mdpi.com

In a study focused on the synthesis of hexahydro-2,6-methano-1-benzazocines, researchers started with various substituted nitrophenyl acrylates, including those with fluoro and methoxy (B1213986) groups on the aromatic ring. nih.gov The presence and position of these substituents were shown to affect the outcomes of subsequent cyclization reactions. For instance, a base-mediated reductive cyclization was successfully applied to a range of substrates with different substituents on the nitrophenyl moiety, leading to the formation of complex benzazocine ring systems. nih.gov This indicates that the electronic properties imparted by these substituents (electron-withdrawing like -F or electron-donating like -OCH₃) play a crucial role in the reaction pathways and yields. The nitro group itself is a strong electron-withdrawing group, and its reduction is often a key step in synthetic sequences, which can be modulated by other ring substituents. nih.gov

Table 2: Examples of Aryl Ring Substituents and Their Context

Starting Material ClassSubstituent on Phenyl RingSynthetic Goal/ObservationReference
2-(Substituted-phenyl)cyclohexan-1-one4-ChloroSynthesis of ketamine analogues for SAR studies mdpi.com
2-(Substituted-phenyl)cyclohexan-1-one4-(Trifluoromethyl)Synthesis of ketamine analogues for SAR studies mdpi.com
2-(Substituted-phenyl)cyclohexan-1-one2-(Trifluoromethoxy)Synthesis of ketamine analogues for SAR studies mdpi.com
Methyl 2-(Substituted-nitrophenyl)acrylate4-FluoroPrecursor for Diels-Alder reaction and reductive cyclization nih.gov
Methyl 2-(Substituted-nitrophenyl)acrylate4-MethoxyPrecursor for Diels-Alder reaction and reductive cyclization nih.gov

Heterocyclic Derivatives Derived from the this compound Scaffold

The 2-(amino)ethanol moiety within the parent compound is a versatile building block for the synthesis of various heterocyclic systems through cyclization reactions.

Oxazaheterocycles Formed via Cyclization Reactions

The 1-amino-2-ethanol structural motif is a classic precursor for the formation of oxazaheterocycles, which are rings containing both oxygen and nitrogen. Research on the closely related compound, 2-amino-1-(4-nitrophenyl)ethanol, demonstrates that it readily undergoes reactions with various electrophilic reagents to yield a range of heterocyclic products. researchgate.net

When reacted with reagents like carbonyldiimidazole, oxalyl chloride, formaldehyde, or benzaldehyde, the amino alcohol can cyclize to form five- or six-membered rings. researchgate.net These reactions lead to the formation of important heterocyclic cores such as 1,3-oxazolidines, 1,3-oxazolidin-2-ones, morpholin-2-ones, and morpholin-2,3-diones. researchgate.net The specific product obtained depends on the nature of the cyclizing agent used, which provides the necessary one or two-carbon unit to complete the ring. researchgate.net

Table 3: Synthesis of Oxazaheterocycles from a 2-Amino-1-(4-nitrophenyl)ethanol Scaffold

ReagentResulting HeterocycleReference
Formaldehyde1,3-Oxazolidine researchgate.net
Benzaldehyde1,3-Oxazolidine researchgate.net
Carbonyldiimidazole1,3-Oxazolidin-2-one researchgate.net
Oxalyl ChlorideMorpholin-2,3-dione researchgate.net

Triazole-Containing Compounds and Their Synthetic Utility

The this compound scaffold can be a precursor or building block for creating more complex molecules containing a 1,2,4-triazole (B32235) or 1,2,3-triazole ring. Triazoles are known for their wide range of applications and are often synthesized from amines and hydrazines. nih.govrsc.org

For example, 4-amino-1,2,4-triazole-5-thiones can be synthesized by reacting potassium hydrazinecarbodithioate with hydrazine (B178648) hydrate. nih.gov These triazolethiones can then be further functionalized. While a direct synthesis from this compound is not specified, the amine functionality is a key starting point for many triazole syntheses. The nitrophenyl moiety is also a common feature in energetic materials based on N-substituted 4(5)-nitro-1,2,3-triazoles, where the alkylation of the triazole ring is a key synthetic strategy. nih.gov The presence of the nitro group on the phenyl ring is a significant feature in many biologically active and energetic triazole derivatives. rsc.orgnih.govsigmaaldrich.com

Pyrimidine (B1678525) and Pyran Derivatives with Related Scaffolds

The synthesis of pyrimidine and pyran derivatives often involves the condensation of a three-carbon unit with a suitable nitrogen- or oxygen-containing species. Amines and alcohols, such as those in the this compound scaffold, are valuable precursors for these heterocycles.

Pyrimidine Derivatives: Pyrimidines are central to many biologically active molecules. nih.gov Synthetic strategies often involve using aminopyrimidine or diaminopyrimidine scaffolds which can be built from simpler amines. nih.govmdpi.com For instance, 2,4-diaminopyrimidine (B92962) scaffolds can be synthesized starting from 2,4-dichloropyrimidine (B19661) by sequential substitution with various amines. nih.gov Research on pyrazolo[3,4-d]pyrimidines has also involved the synthesis of 4-amino-1-(nitrophenyl) derivatives to evaluate their anti-tumor activity, highlighting the importance of the nitrophenyl group in medicinal chemistry. nih.gov

Pyran Derivatives: Pyran rings are another important class of heterocycles found in many natural products and pharmacologically active compounds. researchgate.net The synthesis of pyran systems can be achieved through various condensation reactions. For example, the reaction of a methylidene derivative with malononitrile (B47326) in refluxing ethanol can lead to the formation of a substituted pyran ring. researchgate.net A study on 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile confirms the successful incorporation of a nitrophenyl group into a complex pyran-containing scaffold. researchgate.net

Azo-Bridge Containing Derivatives and their Spectroscopic Characteristics for Dye Applications

Azo compounds, characterized by the -N=N- bridge, form the largest group of organic dyes. nih.gov The this compound structure can be incorporated into azo dyes, where the nitrophenyl group acts as a powerful electron-withdrawing component, and the aminoethanol tail can modify properties like solubility and affinity for certain fabrics.

A specific example is the compound 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol . nih.govsielc.com This molecule is a disperse dye, meaning it is suitable for dyeing synthetic fibers like polyester. sielc.comresearchgate.net The structure consists of a 4-nitrophenyl group linked via an azo bridge to a substituted aniline (B41778) that contains the 2-(methylamino)ethanol (B44016) moiety.

The color and spectroscopic properties of azo dyes are determined by the electronic structure of the entire conjugated system. The strong electron-withdrawing nitro group and the electron-donating amino group at opposite ends of the conjugated system create a "push-pull" effect, which is highly effective for producing intense color. researchgate.netmdpi.com The absorption of light by these dyes corresponds to electronic transitions (typically π→π* transitions) within the molecule. The wavelength of maximum absorbance (λmax) dictates the observed color. Modifications to the structure, such as adding or changing substituents, can shift the λmax, allowing for the fine-tuning of the dye's color. researchgate.netnanobioletters.com For example, introducing dicyanovinyl groups into an azo dye structure can lead to significant bathochromic (red) shifts in the absorption maxima. researchgate.net

Table 4: Physicochemical and Spectroscopic Data for a Related Azo Dye

Compound NameMolecular FormulaMolecular WeightIUPAC NameReference
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanolC₁₅H₁₆N₄O₃300.31 g/mol 2-[2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol nih.gov

Applications of 2 Methyl 4 Nitrophenyl Amino Ethanol and Its Derivatives in Materials Science Research

Utilization in Dye and Pigment Chemistry: Chromophore Development and Color Properties

The core structure of 2-(Methyl(4-nitrophenyl)amino)ethanol contains a p-nitroaniline moiety, a well-known chromophore. A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The nitro group (NO2) and the amino group (-NH) in the p-nitroaniline structure are a classic example of a "push-pull" system. The amino group "pushes" electron density into the aromatic ring, while the nitro group "pulls" electron density out of it. This intramolecular charge transfer (ICT) is key to the molecule's ability to absorb light in the visible region of the electromagnetic spectrum, thus appearing colored.

Derivatives of this compound are used in the synthesis of azo dyes. For instance, 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol is a known azo dye. nih.gov Azo dyes are a major class of synthetic colorants that contain the functional group R-N=N-R', in which R and R' are usually aryl groups. The extended conjugation provided by the azo group, in combination with the push-pull system of the nitro and amino groups, allows for the tuning of the color properties of the resulting dye. By modifying the chemical structure of the derivative, such as by introducing different alkyl or aryl groups, the specific wavelengths of light absorbed can be controlled, leading to a wide range of colors.

Another example is Pigment Red 4, which is 2-Naphthalenol, 1-[(2-chloro-4-nitrophenyl)azo]-. canada.ca While not a direct derivative of this compound, it shares the core concept of a nitro-substituted phenylazo group to create a colored pigment used in printing inks, paints, and textiles. canada.ca The development of such pigments relies on creating molecules that are not only colored but also stable to light, heat, and chemical degradation.

Integration into Advanced Functional Materials

The unique electronic properties of this compound and its derivatives make them valuable components in the fabrication of advanced functional materials, particularly for optical and optoelectronic applications.

Components in Nonlinear Optics for Optical Device Fabrication

Nonlinear optics (NLO) is the study of how light interacts with matter to produce new light fields that are different in frequency, phase, or other physical properties. Materials with high NLO responses are crucial for a variety of optical devices, including frequency converters, optical switches, and modulators.

The "push-pull" nature of the electron-donating amino group and the electron-withdrawing nitro group in molecules like 2-methyl-4-nitroaniline (B30703) (MNA), a related compound, leads to a large molecular hyperpolarizability (β), a measure of the NLO response of a single molecule. google.com This makes such compounds promising for second-harmonic generation (SHG), a process where two photons of a certain frequency are converted into a single photon with twice the frequency (and half the wavelength). For example, MNA has been investigated for its ability to frequency-double the 1.064 μm wavelength from a Nd:YAG laser to 0.532 μm. google.com

Research has been conducted on polymers incorporating chromophores based on derivatives of this compound for their quadratic NLO properties. mdpi.com For instance, a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) chromophore has been synthesized and characterized. mdpi.com The polymeric backbone helps to align the chromophores, which is essential for achieving a macroscopic NLO effect in the bulk material. The study of Schiff bases derived from 2-methyl-4-nitroaniline has also shown their potential for NLO applications due to their high hyperpolarizability values. researchgate.net

Applications in Optoelectronic Devices (e.g., LEDs, Solar Cells)

The intramolecular charge transfer characteristics of these compounds are also beneficial for applications in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells. In organic LEDs (OLEDs), materials that can efficiently convert electrical energy into light are required. The push-pull structure can facilitate this process.

In the context of solar cells, particularly dye-sensitized solar cells (DSSCs), the chromophore plays a vital role in absorbing sunlight and initiating the process of converting light into electricity. While direct applications of this compound in this area are still under investigation, its derivatives with extended conjugation and suitable energy levels could potentially be used as sensitizers. The goal is to design molecules that have strong absorption across the solar spectrum and can efficiently inject electrons into the semiconductor material of the solar cell.

Photochemical and Thermochemical Research Applications of Related Compounds

The nitroaromatic and amino alcohol moieties present in this compound and its relatives make them interesting subjects for fundamental photochemical and thermochemical studies.

Photochemical research on related 2-nitrobenzyl compounds has revealed complex reaction mechanisms upon exposure to light. acs.org These compounds can act as "caged compounds," where a biologically active molecule is released upon photolysis. The study of these photorelease mechanisms, which can involve transient species like aci-nitro intermediates, is crucial for developing applications in areas like controlled drug delivery and the study of fast biological processes. acs.org

Thermochemical data, such as enthalpy of formation and phase change data, are important for understanding the stability and energetics of these compounds. For example, the NIST WebBook provides condensed phase thermochemistry data for 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. nist.gov This information is valuable for the design of materials with desired thermal properties and for ensuring their stability under operational conditions in various devices.

The study of the electronic and NLO properties of Schiff bases like 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol in different solvents has shown that their properties can be tuned by the surrounding environment. researchgate.net This solvatochromism, or change in color with solvent polarity, is a result of the interaction between the solute and solvent molecules and provides insights into the electronic structure of the chromophore. researchgate.net

Mechanistic and Kinetic Studies of Reactions Involving 2 Methyl 4 Nitrophenyl Amino Ethanol

Investigation of Reaction Kinetics and Rate Laws for Chemical Transformations

The investigation of reaction kinetics for transformations involving 2-(Methyl(4-nitrophenyl)amino)ethanol is essential for understanding the factors that control the speed of its reactions. While specific kinetic data for this exact compound is limited in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the aminolysis of p-nitrophenyl esters and the N-alkylation of anilines.

A rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For a reaction such as aA + bB → products, the rate law is generally expressed as: rate = k[A]m[B]n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients.

In the context of reactions involving this compound, which possesses both a secondary amine and a hydroxyl group, it can participate in various reactions, including nucleophilic substitution and acylation. For instance, in a hypothetical reaction where this compound acts as a nucleophile attacking an electrophile (E), the rate law might be determined by monitoring the disappearance of the reactants or the appearance of the product over time under various initial concentrations.

Kinetic studies on the aminolysis of 4-methylphenyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines have shown that under excess amine concentration, pseudo-first-order rate coefficients are observed. youtube.com The plots of the observed rate constant (kobsd) versus the free amine concentration at a constant pH are linear, with the slope representing the second-order rate constant (kN), which is independent of pH. youtube.com A similar approach could be used to determine the rate law for reactions of this compound.

Table 1: Hypothetical Rate Law Determination for the Reaction of this compound with an Electrophile (E)

Experiment[this compound] (M)[E] (M)Initial Rate (M/s)
10.10.11.0 x 10-4
20.20.12.0 x 10-4
30.10.24.0 x 10-4

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of this compound while keeping the electrophile concentration constant doubles the initial rate, suggesting the reaction is first order with respect to the amine. Doubling the concentration of the electrophile while keeping the amine concentration constant quadruples the initial rate, indicating the reaction is second order with respect to the electrophile. Therefore, the hypothetical rate law would be: rate = k[this compound][E]2.

Elucidation of Transition States and Intermediates in Reaction Pathways

The elucidation of transition states and intermediates is fundamental to understanding the detailed pathway of a chemical reaction. For reactions involving this compound, particularly in processes like nucleophilic substitution or acylation, the formation of transient species is expected.

For a reaction of this compound with an acylating agent like acetyl chloride, a similar mechanism can be postulated. The nitrogen atom of the amino group would attack the carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

Figure 1: Postulated Tetrahedral Intermediate in the Acylation of this compound

(Where Ar = 4-nitrophenyl and R = CH₃)

The subsequent collapse of this tetrahedral intermediate can proceed via different pathways, depending on the reaction conditions and the nature of the leaving group. The departure of the chloride ion would lead to the formation of the N-acylated product.

Computational studies on the reaction of 4-methyl aniline (B41778) with OH radicals have utilized methods like M06-2X and CCSD(T) to map out the potential energy surface and identify transition states and intermediates. mdpi.com Similar computational approaches could be invaluable in mapping the reaction pathways of this compound, providing detailed geometries and energies of the transition states and intermediates involved. These calculations can help to distinguish between concerted and stepwise mechanisms and to predict the most favorable reaction channel.

Solvent Effects on Reaction Rates and Mechanisms of this compound Reactions

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. Solvents can affect reactivity through their polarity, ability to form hydrogen bonds, and their capacity to solvate reactants, transition states, and products. youtube.com For reactions involving a polar molecule like this compound, these effects are particularly pronounced.

Generally, reactions that involve the formation of a more charged transition state from less charged reactants are accelerated by an increase in solvent polarity. youtube.com Conversely, reactions where the charge is more dispersed in the transition state compared to the reactants are often slowed down by more polar solvents.

In the case of a nucleophilic substitution reaction where this compound acts as the nucleophile, the nature of the solvent can be critical. Polar protic solvents, such as ethanol (B145695) and water, are capable of forming hydrogen bonds. These solvents can solvate both the nucleophile and the leaving group, which can have competing effects on the reaction rate. While solvation of the leaving group can facilitate its departure, strong solvation of the nucleophile can decrease its reactivity by stabilizing its ground state. youtube.com

Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, lack acidic protons and are therefore unable to act as hydrogen-bond donors. In these solvents, the nucleophilicity of anions and amines is often enhanced compared to their reactivity in protic solvents. A study on the aminolysis of S-4-nitrophenyl thiobenzoate showed that the reaction rates were larger in aqueous DMSO than in aqueous ethanol, suggesting that the transition state is better stabilized in DMSO through polarizability interactions. sciengine.com

Table 2: Expected Relative Rate Constants for a Hypothetical SN2 Reaction of this compound in Different Solvents

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate
n-Hexane1.9NonpolarVery Slow
Dichloromethane9.1Polar AproticModerate
Acetone21Polar AproticFast
Ethanol24.5Polar ProticModerate
Dimethyl Sulfoxide (DMSO)47Polar AproticVery Fast
Water80Polar ProticModerate to Fast

This table illustrates general trends and the expected values are qualitative.

The specific solvent effect will depend on the detailed mechanism of the reaction. For instance, if the reaction proceeds through a charged intermediate, a polar solvent will stabilize this intermediate and likely increase the reaction rate.

Catalysis in Transformations of this compound and its Analogues

Catalysis plays a pivotal role in chemical synthesis by increasing the rate of a reaction without being consumed in the process. Transformations of this compound can potentially be accelerated by various types of catalysts, including acid, base, and metal catalysts.

Acid Catalysis: In reactions involving the hydroxyl group of this compound, such as esterification or etherification, acid catalysis is often employed. The acid protonates the oxygen atom of the hydroxyl group, making it a better leaving group (as water) and thus facilitating nucleophilic attack.

Base Catalysis: Base catalysis can be effective in reactions where the nucleophilicity of the amino or hydroxyl group needs to be enhanced. A base can deprotonate the hydroxyl group to form a more nucleophilic alkoxide or, in some cases, the amino group to increase its reactivity.

Metal Catalysis: A wide range of transition-metal catalysts are used for N-alkylation reactions of anilines. For example, iridium and ruthenium complexes have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently hydrogenated by the metal hydride species to yield the N-alkylated amine. The catalytic reduction of nitroanilines has also been demonstrated using copper ferrite (B1171679) nanoparticles. nih.gov

Enzyme Catalysis: Biocatalysts, or enzymes, offer high selectivity and efficiency under mild conditions. While specific enzymes for the transformation of this compound have not been reported, enzymes like lipases and proteases are known to catalyze the hydrolysis of p-nitrophenyl esters. semanticscholar.org The OleA enzyme, a thiolase, has been shown to utilize p-nitrophenyl alkanoates as substrates for Claisen condensation reactions. nih.govresearchgate.net This suggests the potential for enzymatic transformations of derivatives of this compound.

Table 3: Potential Catalytic Approaches for Transformations of this compound

Reaction TypeCatalyst TypeExample CatalystPostulated Role of Catalyst
Esterification of the hydroxyl groupAcidSulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Acylation of the amino groupBasePyridineActs as a nucleophilic catalyst and acid scavenger.
N-alkylation with an alcoholMetalRu-NHC complexFacilitates the "borrowing hydrogen" mechanism. acs.org
Reduction of the nitro groupMetalCopper Ferrite (CuFe₂O₄)Heterogeneous catalyst for hydrogenation. nih.gov
Hydrolysis of an ester derivativeEnzymeLipaseSerine hydrolase that cleaves the ester bond. semanticscholar.org

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity in the desired transformation of this compound. Further research into specific catalytic systems would be highly beneficial for the synthetic utility of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.